Gadoxetic acid disodium is classified as a hepatobiliary contrast agent. It is derived from gadolinium, a heavy metal ion known for its paramagnetic properties, which enhances the signal in MRI scans. The compound is marketed under various names, including Primovist in Europe and Eovist in the United States. It is indicated for use in adults for enhancing MRI of focal liver lesions, providing critical diagnostic information regarding liver pathology.
The synthesis of gadoxetic acid disodium involves several steps that enhance its purity and yield. A notable method includes the reaction of S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamines with halogenated compounds under alkaline conditions. The process typically involves:
This method emphasizes environmental friendliness by avoiding organic solvents and minimizing impurities, making it suitable for industrial production .
The molecular formula of gadoxetic acid disodium is , with a molecular weight of approximately 725.71 g/mol. The structure features a gadolinium ion complexed with ethoxybenzyl-diethylenetriaminepentaacetic acid, which enhances its solubility and stability in aqueous solutions.
Key structural features include:
Gadoxetic acid disodium undergoes various chemical reactions primarily during its synthesis and in vivo interactions:
The mechanism of action of gadoxetic acid disodium revolves around its paramagnetic properties:
Primovist exhibits several key physical and chemical properties:
These properties are crucial for ensuring optimal performance during MRI procedures.
Primovist has significant applications in medical imaging:
Gadoxetate disodium (C~23~H~28~GdN~3~Na~2~O~11~), marketed as Primovist in Europe and Australia/New Zealand and Eovist in the United States, is a hepatospecific paramagnetic contrast agent with a molecular weight of 681.75 g/mol [2] [7]. This ionic, linear-structured molecule features a lipophilic ethoxybenzyl (EOB) moiety covalently bound to a gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) backbone [6]. Unlike conventional extracellular gadolinium agents, its amphipathic design enables specific interactions with hepatocyte transporters.
The agent is formulated at a concentration of 0.25 mmol/mL and administered at a recommended dosage of 0.025 mmol/kg – significantly lower than non-specific gadolinium chelates due to its higher T1 relaxivity (6.9 L·mmol⁻¹·s⁻¹ at 1.5T vs. 4.1 L·mmol⁻¹·s⁻¹ for Gd-DTPA) [2] [3]. This elevated relaxivity stems from two synergistic properties: partial protein binding (~10% vs. 1.5% for Gd-DTPA) and intracellular accumulation within hepatocytes [6]. The linear ionic structure provides greater stability compared to non-ionic gadolinium agents, reducing dissociation risks [6].
Table 1: Physicochemical Properties of Gadoxetate Disodium
Property | Specification | Comparison to Gd-DTPA |
---|---|---|
Molecular structure | Linear, ionic | Similar backbone |
Lipophilic moiety | Ethoxybenzyl (EOB) | Absent in Gd-DTPA |
T1 relaxivity (1.5T) | 6.9 L·mmol⁻¹·s⁻¹ | 4.1 L·mmol⁻¹·s⁻¹ |
Protein binding | ~10% | ~1.5% |
Clinical concentration | 0.25 mmol/mL | 0.5 mmol/mL |
Gadoxetate disodium exhibits triphasic pharmacokinetics following intravenous administration. During the initial dynamic phases (arterial, portal venous, and late dynamic phases), it behaves like conventional extracellular agents, distributing into vascular and extravascular spaces [1] [2]. Subsequently, it undergoes active hepatocellular uptake, culminating in the hepatobiliary phase where approximately 50% of the injected dose is excreted via the hepatobiliary system, with the remaining 50% eliminated renally in patients with normal hepatic and renal function [1] [2] [6].
This balanced dual-excretion pathway provides functional redundancy: In hepatic impairment, renal excretion increases, while in renal dysfunction, hepatobiliary elimination compensates [6]. Hepatobiliary transit studies demonstrate contrast appearance in intrahepatic bile ducts at mean 12 min 13s, common bile duct at 12 min 27s, and gallbladder at 13 min 32s post-injection in normal liver function [5]. By 20 minutes, biliary excretion is observable in 100% of patients with normal hepatic function, enabling comprehensive biliary tree evaluation during the hepatobiliary phase [5].
Hepatocellular uptake of gadoxetate disodium occurs primarily via sinusoidal membrane transporters of the organic anion transporting polypeptide (OATP) family. cDNA microarray analysis confirms gadoxetate significantly upregulates SLCO1C1 mRNA expression (2.62-fold, p=0.0006) and OATP1B1 protein levels in human hepatocytes [4]. The major influx transporters identified are:
These transporters recognize gadoxetate as a low-affinity, high-capacity substrate due to its anionic amphipathic structure matching OATP substrate specificity [6] [8]. Competitive inhibition occurs with endogenous substrates (bilirubin, bile acids) and pharmaceuticals like rifampicin, explaining reduced hepatic enhancement in jaundice or with concomitant rifampicin administration [6] [8]. Quantitative kinetic modeling reveals a mean hepatic uptake rate (k~i~) of 0.22 ± 0.05/min and hepatic extraction fraction of 0.19 ± 0.04/min in healthy volunteers [8].
Table 2: Key Transporters for Gadoxetate Disodium Handling
Transporter | Location | Function | Affinity for Gadoxetate |
---|---|---|---|
OATP1B1 | Sinusoidal membrane | Hepatocellular uptake | Low-affinity, high-capacity |
OATP1B3 | Sinusoidal membrane | Hepatocellular uptake | Low-affinity, high-capacity |
MRP2 (ABCC2) | Canalicular membrane | Biliary excretion | Primary efflux transporter |
NTCP | Sinusoidal membrane | Minor uptake pathway | High-affinity, low-capacity |
Following intracellular accumulation, gadoxetate undergoes canalicular excretion mediated predominantly by the multidrug resistance-associated protein 2 (MRP2/ABCC2) [1] [6]. This ATP-dependent efflux pump transports gadoxetate into bile canaliculi against concentration gradients. Preclinical evidence from MRP2-deficient rat models demonstrates profoundly delayed biliary excretion and prolonged hepatic enhancement, confirming MRP2's critical role [6] [8].
Kinetic studies in humans estimate a mean efflux rate (k~ef~) of 0.017 ± 0.006/min from hepatocytes into bile [8]. When MRP2 function is impaired (e.g., Dubin-Johnson syndrome), compensatory upregulation of MRP3 at the sinusoidal membrane enhances basolateral efflux back into sinusoids, redirecting excretion toward renal elimination [6] [8]. The clinical dose (0.025 mmol/kg) operates well below transporter saturation thresholds, enabling linear pharmacokinetics without Michaelis-Menten saturation effects [8]. This property allows gadoxetate-enhanced MRI to serve as a functional probe for MRP2 activity in biliary pathologies like primary sclerosing cholangitis or obstructive cholestasis.
Table 3: Nomenclature of Gadoxetate Disodium
Region | Brand Name |
---|---|
Europe, Australia, NZ | Primovist® |
United States | Eovist® |
Generic name | Gadoxetate disodium |
Chemical abbreviation | Gd-EOB-DTPA |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7